
Pyridaben
Overview
Description
Gevotroline hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed for the treatment of schizophrenia by Wyeth-Ayerst. The compound acts as a balanced, modest affinity D2 and 5-HT2 receptor antagonist and also possesses high affinity for the sigma receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gevotroline hydrochloride is synthesized by reacting equimolar amounts of gevotroline and hydrogen chloride . The synthetic route involves the formation of a hydrochloride salt from the base compound gevotroline.
Industrial Production Methods
The industrial production methods for gevotroline hydrochloride are not extensively documented. the synthesis typically involves standard organic synthesis techniques used in pharmaceutical manufacturing, including purification and crystallization processes to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Gevotroline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert gevotroline hydrochloride into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of gevotroline hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of gevotroline hydrochloride depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Gevotroline hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antipsychotic agents and their chemical properties.
Biology: Investigated for its effects on neurotransmitter receptors and its potential role in modulating neuropsychiatric disorders.
Medicine: Explored for its therapeutic potential in treating schizophrenia and other psychiatric conditions.
Industry: Utilized in the development of new antipsychotic drugs and related pharmaceutical research .
Mechanism of Action
Gevotroline hydrochloride exerts its effects by acting as a balanced antagonist of D2 (dopamine) and 5-HT2 (serotonin) receptors. It also has high affinity for sigma receptors, which are thought to be involved in certain neuropsychiatric disorders. The compound’s mechanism of action involves the modulation of neurotransmitter activity, leading to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Gevotroline hydrochloride is unique due to its balanced affinity for both D2 and 5-HT2 receptors, as well as its high affinity for sigma receptors. This combination of receptor affinities contributes to its potential therapeutic effects and distinguishes it from other antipsychotic compounds .
Biological Activity
Pyridaben is a widely used miticide known for its effectiveness against various phytophagous mites. Its biological activity encompasses several mechanisms, including mitochondrial inhibition, oxidative stress induction, and potential reproductive toxicity. This article synthesizes research findings, case studies, and data on the biological activity of this compound.
Mitochondrial Inhibition
this compound acts primarily by inhibiting complex I of the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, contributing to oxidative stress and cellular damage. Studies have shown that this compound is a more potent inhibitor than rotenone, with significant implications for both pest control and potential toxicity in non-target organisms .
Oxidative Stress
The compound induces oxidative stress through the overproduction of ROS, which can lead to cellular apoptosis and damage to DNA integrity. In particular, this compound has been shown to cause DNA damage in spermatozoa, resulting in reduced fertility rates in animal models . The production of malondialdehyde (MDA), a marker of lipid peroxidation, was significantly elevated in treated groups, indicating increased oxidative damage .
Toxicological Evaluations
Case Studies
A notable case study highlighted the toxicological effects of this compound on human health due to accidental exposure. The findings indicated that this compound could impair immune function and exhibit neurotoxic effects, raising concerns about its safety for human use .
Animal Studies
Research on laboratory animals has demonstrated that exposure to this compound can lead to significant reproductive toxicity. In one study involving BALB/c mice, high doses resulted in a marked reduction in sperm count and viability, alongside histomorphometric changes in testicular tissues . The data from this study are summarized in Table 1.
Parameter | Control Group | Low Dose Group (53 mg/kg) | High Dose Group (212 mg/kg) |
---|---|---|---|
Sperm Count | 100% | 75% | 20% |
Sperm Viability | 95% | 60% | 10% |
MDA Levels (µmol/L) | 0.5 | 1.2 | 3.5 |
Total Antioxidant Capacity | 2.5 | 1.8 | 0.9 |
Table 1: Effects of this compound on Sperm Parameters and Oxidative Stress Markers
Reproductive Toxicity
The impact of this compound on reproductive health has been extensively documented. In addition to reduced sperm quality, studies have reported alterations in hormone levels and testicular morphology following prolonged exposure . The histological examination showed significant degeneration of seminiferous tubules and increased lymphocyte infiltration, indicative of an inflammatory response.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting pyridaben residues in agricultural products, and how are they validated?
- Methodological Answer : this compound residues are commonly quantified using gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). For example, in apple matrices, a validated method involves extraction with ethyl acetate and acetone (1:1 v/v), purification via Florisil column chromatography, and GC-ECD analysis with a detection limit of 0.02 mg/kg and recovery rates of 83.6–104.1% . Method validation requires calibration curves (e.g., linearity of R² ≥ 0.9996), spike-recovery tests, and precision assessment using coefficient of variation (CV < 5%) .
Q. How do environmental factors influence this compound degradation kinetics in crops?
- Methodological Answer : Degradation dynamics are studied by applying this compound to crops (e.g., apples) under controlled field conditions, collecting samples at intervals, and fitting data to first-order kinetics. Half-life (t₁/₂) calculations (e.g., 3.8–4.1 days in apples) require regression analysis of residue decline over time. Variables like temperature, UV exposure, and pH must be controlled to isolate their effects .
Q. What statistical models are used to analyze this compound photolysis in aqueous environments?
- Methodological Answer : The "hockey-stick" model is applied to photolysis kinetics when degradation rates shift abruptly, such as under varying fulvic acid (FA) concentrations. Nonlinear regression tools (e.g., GraphPad Prism) are used to calculate rate constants and half-lives, with significance testing (e.g., p > 0.05 for FA concentration effects) to confirm model robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound photodegradation data caused by dissolved organic matter (DOM)?
- Methodological Answer : Conflicting results on DOM’s role (e.g., FA’s negligible impact on photolysis rates vs. other studies showing DOM-enhanced degradation) require systematic replication. Control experiments should isolate DOM types (e.g., humic vs. fulvic acids) and concentrations, using LC-MS/MS to track photoproducts (e.g., M328) and confirm degradation pathways. Meta-analyses of published half-lives under standardized conditions (pH 7, 25°C) can identify contextual outliers .
Q. What novel methodologies improve the simultaneous detection of this compound and its metabolites in complex matrices?
- Methodological Answer : Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols coupled with GC-MS/MS enhance sensitivity for multi-residue analysis. For example, dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and graphitized carbon black (GCB) minimizes matrix interference in cucumber and eggplant samples. Method accuracy is verified via cross-validation with LC-high-resolution MS to detect low-abundance metabolites (e.g., hydroxylated derivatives) .
Q. How do this compound photoproducts contribute to ecological risk assessments?
- Methodological Answer : Photoproduct toxicity is evaluated using in silico tools (e.g., QSAR models) and bioassays (e.g., Daphnia magna acute toxicity tests). Kinetic studies track photoproduct accumulation (e.g., M328 peaks at 5–10 hours ), while fate models predict their persistence in aquatic systems. Data integration into frameworks like the EPA’s ECOTOX ensures regulatory relevance .
Q. What experimental designs optimize this compound stability studies under simulated environmental conditions?
- Methodological Answer : Stability studies employ climate-controlled chambers to simulate sunlight (e.g., xenon-arc lamps), humidity, and temperature. High-frequency sampling (e.g., hourly for the first 24 hours) captures rapid degradation phases. Data are analyzed using mixed-effects models to account for variability in replicate samples, with ANOVA confirming significant factors (e.g., UV intensity vs. thermal degradation) .
Q. Data Interpretation and Validation
Q. How should researchers address low recovery rates in this compound extraction protocols?
- Methodological Answer : Low recoveries (e.g., <80%) are mitigated by optimizing solvent polarity (e.g., acetone:ethyl acetate vs. acetonitrile) and purification steps (e.g., Florisil vs. C18 cartridges). Internal standards (e.g., deuterated this compound) correct matrix effects, while method robustness is validated via inter-laboratory comparisons .
Q. What criteria determine the selection of degradation kinetic models for this compound?
- Methodological Answer : Model selection (first-order vs. hockey-stick) depends on residual plots and Akaike Information Criterion (AIC) scores. For biphasic degradation, segmented regression identifies inflection points (e.g., 5–10 hours for M328 decline ). Sensitivity analyses ensure models are not overfit to outliers.
Properties
IUPAC Name |
2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFZBUWUXWZWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032573 | |
Record name | Pyridaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] Colorless odorless solid; [HSDB] | |
Record name | Pyridaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6910 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 @ 20 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C | |
Record name | Pyridaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6910 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
96489-71-3 | |
Record name | Pyridaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96489-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridaben [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096489713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E4JBA5272 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
111-112 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.